1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole
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Overview
Description
1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of benzodioxine, azetidine, and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxine ring, the introduction of the azetidine moiety, and the final coupling with the benzodiazole unit. Common synthetic routes may involve:
Formation of Benzodioxine Ring: This can be achieved through a ring-closing metathesis reaction using a suitable catalyst.
Introduction of Azetidine Moiety: This step may involve the reaction of an appropriate azetidine precursor with the benzodioxine intermediate under controlled conditions.
Coupling with Benzodiazole Unit: The final step involves the coupling of the azetidine-benzodioxine intermediate with a benzodiazole derivative, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or tool in biological studies to investigate cellular pathways and mechanisms.
Industrial Applications: The compound may find use in the synthesis of advanced polymers or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway . The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog with similar structural features but lacking the azetidine and benzodiazole moieties.
2,3-Dihydro-1,4-benzodioxine: Another related compound with a similar core structure but different functional groups.
Benzodiazole Derivatives: Compounds with similar benzodiazole units but different substituents.
Uniqueness
1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler analogs .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-21-16-6-2-3-7-17(16)23(13)14-11-22(12-14)20(24)15-5-4-8-18-19(15)26-10-9-25-18/h2-8,14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYZGJLDNOOUQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=C5C(=CC=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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